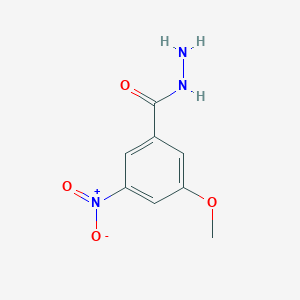
(S)-3-Cinnamoyl-4-isopropyloxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-Cinnamoyl-4-isopropyloxazolidin-2-one is a chiral oxazolidinone derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a cinnamoyl group and an isopropyl group attached to an oxazolidinone ring, which imparts distinct chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Cinnamoyl-4-isopropyloxazolidin-2-one typically involves the reaction of (S)-4-isopropyloxazolidin-2-one with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
化学反应分析
Types of Reactions
(S)-3-Cinnamoyl-4-isopropyloxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced oxazolidinone products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cinnamoyl group can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinone derivatives, which can be further utilized in different chemical and pharmaceutical applications.
科学研究应用
(S)-3-Cinnamoyl-4-isopropyloxazolidin-2-one has several scientific research applications:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of various fine chemicals and intermediates for pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (S)-3-Cinnamoyl-4-isopropyloxazolidin-2-one involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The cinnamoyl group is known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can result in various biological effects, such as antimicrobial activity or enzyme inhibition.
相似化合物的比较
Similar Compounds
(S)-4-Isopropyloxazolidin-2-one: A precursor in the synthesis of (S)-3-Cinnamoyl-4-isopropyloxazolidin-2-one.
Cinnamoyl Chloride: Used in the acylation reaction to introduce the cinnamoyl group.
Other Oxazolidinones: Compounds with similar oxazolidinone rings but different substituents.
Uniqueness
This compound is unique due to the presence of both the cinnamoyl and isopropyl groups, which confer distinct chemical properties and potential biological activities. Its chiral nature also makes it valuable in asymmetric synthesis, distinguishing it from other similar compounds.
属性
分子式 |
C15H17NO3 |
|---|---|
分子量 |
259.30 g/mol |
IUPAC 名称 |
3-(3-phenylprop-2-enoyl)-4-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C15H17NO3/c1-11(2)13-10-19-15(18)16(13)14(17)9-8-12-6-4-3-5-7-12/h3-9,11,13H,10H2,1-2H3 |
InChI 键 |
PNZYNDNOSVFRMU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1COC(=O)N1C(=O)C=CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


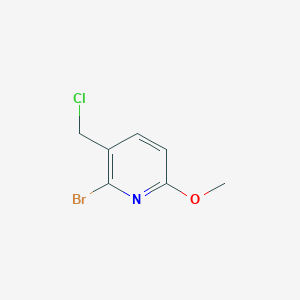
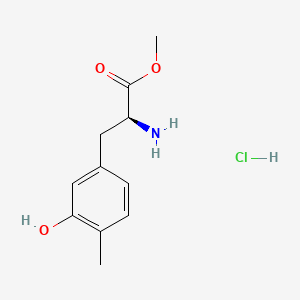
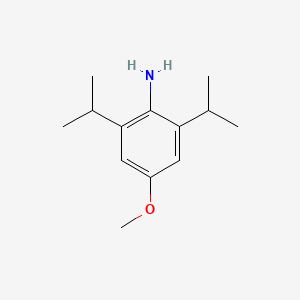
![4,4'-Difluoro-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B15330499.png)
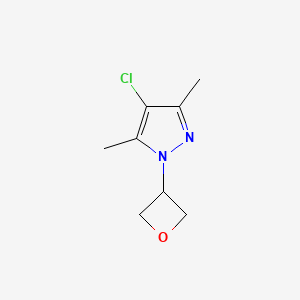
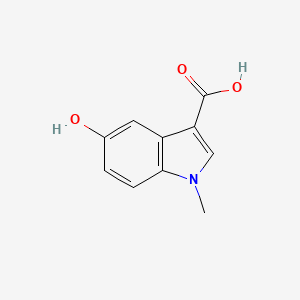
![tert-Butyl (6-bromoimidazo[1,2-a]pyridin-3-yl)carbamate](/img/structure/B15330523.png)
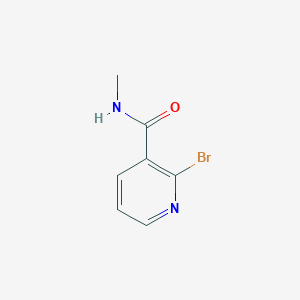
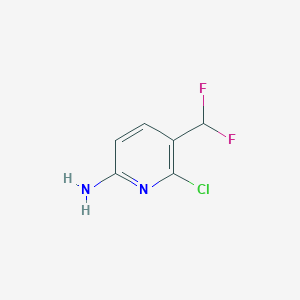
![3-Chloro-6-methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B15330535.png)

![2-(3-Iodophenyl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B15330557.png)
![(S)-(5-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B15330568.png)
